Metrafenone

Overview

Description

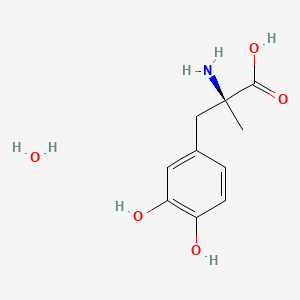

Metrafenone is a fungicide used for the control of Erysiphe graminis and Pseudocercosporella herpotrichoides (eyespot and powdery mildew) and for the control of Uncinaria necator (powdery mildew). It inhibits the growth of the mycelium on the leaf surface, leaf penetration, the formation of haustoria, and sporulation .

Synthesis Analysis

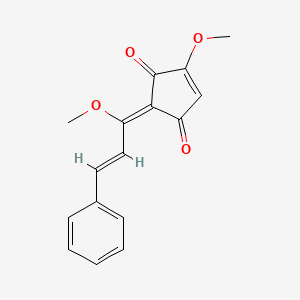

Metrafenone was synthesized from 5-bromo-2-methoxy-6-methylbenzoic acid by an acylchlorination with thionyl chloride, followed by a Friedel-Crafts acylation with 3,4,5-trimethoxytoluene . A novel form of metrafenone was also reported, which involved the preparation of a crystalline modification .Molecular Structure Analysis

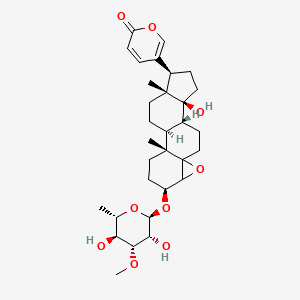

The molecular formula of Metrafenone is C19H21BrO5 . The structure of Metrafenone was confirmed by 1H NMR and MS .Chemical Reactions Analysis

Metrafenone undergoes photodegradation, with identified pathways including oxidation of the methyl group, debromination, and replacement of bromine by a hydroxyl group .Physical And Chemical Properties Analysis

Metrafenone has a density of 1.3±0.1 g/cm3, a boiling point of 534.4±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C .Scientific Research Applications

Pesticide Risk Assessment

Metrafenone has been evaluated for its use as a pesticide . The active substance metrafenone has been used in broadcast spraying to control powdery mildew in wheat and grapevines . The application rate is up to 150 g metrafenone per hectare for cereals and 100 g per hectare for grapevines .

Fungicide in Cereal Crops

Metrafenone has been studied for its mode of action as a novel cereal powdery mildew fungicide . It has been found to be effective in reducing germination and blocking development beyond the formation of appressoria .

Curative Fungicide

Metrafenone has been found to be an efficient curative fungicide, which rapidly affects fungal survival at low concentrations . It induces swelling, bursting, and collapse of hyphal tips, resulting in the release of globules of cytoplasm .

Disruption of Hyphal Morphogenesis

The mode of action of metrafenone interferes with hyphal morphogenesis, polarized hyphal growth, and the establishment and maintenance of cell polarity . It likely disturbs a pathway regulating the organization of the actin cytoskeleton .

Reduction of Sporulation

Metrafenone strongly reduces sporulation . This reduced sporulation is associated with malformation of conidiophores that show irregular septation, multinucleate cells, and delocalization of actin .

Regulatory Approval

Metrafenone is one of the active substances listed in Regulation (EU) No 686/2012 . An application from BASF SE for the renewal of approval of the active substance metrafenone has been received by the rapporteur Member State (RMS), Latvia, and co-rapporteur Member State (co-RMS), Slovakia .

Mechanism of Action

Target of Action

Metrafenone is a benzophenone fungicide that primarily targets powdery mildew fungi . It is particularly effective against Erysiphe graminis and Pseudocercosporella herpotrichoides . The primary targets of metrafenone are the hyphae of these fungi, where it interferes with their growth and development .

Mode of Action

Metrafenone operates by interfering with the morphogenesis of the fungal hyphae . It disrupts the formation of the apical actin cap and apical vesicle transport, which are crucial for the growth and development of the hyphae . This disruption leads to a weakening of the cell wall at the hyphal tips, causing swelling, bursting, and collapse of the hyphal tips . This results in the release of globules of cytoplasm and inhibits the germination of spores .

Biochemical Pathways

It is suggested that metrafenone likely disturbs a pathway regulating the organization of the actin cytoskeleton . This disruption affects the polarized growth of the hyphae and the establishment and maintenance of cell polarity .

Pharmacokinetics

It is known that metrafenone is rapidly absorbed and widely distributed in the body . It is extensively metabolized, with most of the metabolites excreted as glucuronic acid conjugates in bile and urine .

Result of Action

The action of metrafenone results in significant molecular and cellular effects. It causes abnormalities in hyphal growth and malformation of conidiophores . These effects are associated with irregular septation, multinucleate cells, and delocalization of actin . Metrafenone also strongly reduces sporulation .

Action Environment

The efficacy of metrafenone can be influenced by environmental factors. It is known that metrafenone is used in various environments for the control of diseases on cereals and other crops .

Safety and Hazards

Future Directions

The European Food Safety Authority (EFSA) has conducted a peer review of the initial risk assessments for the pesticide active substance metrafenone . This suggests that future directions may involve further regulatory reviews and potential adjustments to usage guidelines based on ongoing safety assessments.

properties

IUPAC Name |

(3-bromo-6-methoxy-2-methylphenyl)-(2,3,4-trimethoxy-6-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrO5/c1-10-9-14(23-4)18(24-5)19(25-6)15(10)17(21)16-11(2)12(20)7-8-13(16)22-3/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSPWOYQQAWRRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)C2=C(C=CC(=C2C)Br)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058020 | |

| Record name | Metrafenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Metrafenone | |

CAS RN |

220899-03-6 | |

| Record name | Metrafenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220899-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metrafenone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220899036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metrafenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METRAFENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S04CWW41HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the mode of action of metrafenone?

A1: Although the precise molecular target of metrafenone is still under investigation, research suggests it disrupts fungal development by interfering with hyphal morphogenesis, polarized hyphal growth, and cell polarity. [, ] This disruption manifests as swelling, bursting, and collapse of hyphal tips, along with abnormal appressoria formation and hyperbranching. []

Q2: How does metrafenone affect the actin cytoskeleton in fungi?

A2: Studies using Blumeria graminis, a powdery mildew fungus, revealed that metrafenone disrupts the apical actin cap, hindering apical vesicle transport essential for hyphal growth. [] This disruption weakens the cell wall at hyphal tips, contributing to the morphological abnormalities observed. []

Q3: Does metrafenone impact fungal sporulation?

A3: Yes, metrafenone significantly reduces sporulation in powdery mildew fungi. [] It induces malformation of conidiophores, leading to irregular septation, multinucleate cells, and delocalization of actin, ultimately hindering spore production. []

Q4: What is the molecular formula and weight of metrafenone?

A4: Metrafenone has the molecular formula C19H20O4 and a molecular weight of 312.36 g/mol. []

Q5: Does the application of metrafenone impact the aroma profile of wines made from treated grapes?

A5: Research has shown that metrafenone application can influence the volatile composition of wines. For instance, in Graciano wines, metrafenone treatment increased the concentration of varietal volatile compounds and aldehydes while decreasing acetates and aromatic alcohols. [] Tempranillo wines also exhibited aroma profile modifications depending on the specific fungicide used in conjunction with metrafenone. []

Q6: Has resistance to metrafenone been reported in powdery mildew populations?

A6: Yes, metrafenone resistance has been identified in Erysiphe necator, the causal agent of grape powdery mildew, in Italy. [] This resistance was observed in field populations and confirmed through laboratory sensitivity testing of monoconidial isolates. []

Q7: Does cross-resistance exist between metrafenone and other fungicides?

A7: Cross-resistance has been observed between metrafenone and pyriofenone, another benzophenone fungicide. [] This cross-resistance suggests that these fungicides may share a similar mode of action or target site, although further research is needed to confirm this. []

Q8: What analytical techniques are commonly employed for the detection and quantification of metrafenone residues?

A8: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely utilized for the analysis of metrafenone residues in various matrices, including grapes, wine, and cherry tomatoes. [, ] This technique offers high sensitivity and selectivity, enabling accurate quantification of metrafenone residues even at low concentrations. []

Q9: Have analytical methods for metrafenone residue analysis been validated?

A9: Yes, validated analytical methods for metrafenone residue analysis have been established, adhering to guidelines set forth by regulatory bodies such as SANCO. [] These methods demonstrate acceptable accuracy, precision, and specificity, ensuring reliable quantification of metrafenone residues in various matrices. []

Q10: What is the environmental fate of metrafenone?

A10: The environmental fate and degradation of metrafenone have been investigated, revealing its persistence in soil and potential for leaching into groundwater. [] Further research is needed to fully understand its long-term ecological impacts and develop mitigation strategies. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H-Cyclopenta[def]phenanthrene](/img/structure/B1676456.png)

![methyl (1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bS)-9-acetyloxy-5a-(benzoyloxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B1676465.png)